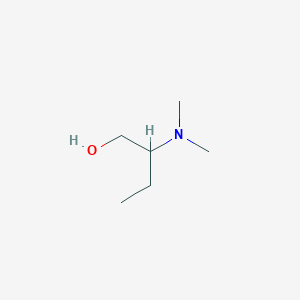
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole, also known as DEAB, is a chemical compound that is widely used in scientific research. It is a selective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of many endogenous and exogenous compounds. DEAB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used in a wide range of scientific research applications, including but not limited to:
1. Cancer research: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to inhibit the growth and proliferation of cancer cells by targeting ALDH, which is overexpressed in many cancer cells.
2. Stem cell research: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used to selectively inhibit ALDH activity in stem cells, allowing for the isolation and characterization of different stem cell populations.
3. Developmental biology: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used to study the role of ALDH in embryonic development and organogenesis.
4. Neurobiology: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to affect the development and function of the nervous system by inhibiting ALDH activity.
Mécanisme D'action
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a selective inhibitor of ALDH, which is an enzyme that catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. ALDH plays a critical role in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. By inhibiting ALDH activity, 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole can affect the metabolism and toxicity of these compounds, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to have a wide range of biochemical and physiological effects, including but not limited to:
1. Inhibition of cancer cell growth and proliferation: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to inhibit the growth and proliferation of cancer cells by targeting ALDH, which is overexpressed in many cancer cells.
2. Alteration of stem cell properties: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used to selectively inhibit ALDH activity in stem cells, leading to changes in stem cell properties such as self-renewal and differentiation.
3. Disruption of embryonic development: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to affect embryonic development and organogenesis by inhibiting ALDH activity.
4. Impairment of nervous system function: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been shown to affect the development and function of the nervous system by inhibiting ALDH activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. Selective inhibition of ALDH: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a selective inhibitor of ALDH, allowing for the specific targeting of ALDH-dependent processes.
2. Wide range of applications: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used in a wide range of scientific research applications, making it a versatile tool for investigating various biological processes.
3. Availability: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is commercially available, making it easily accessible to researchers.
Limitations:
1. Off-target effects: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole may have off-target effects, leading to unintended consequences in experiments.
2. Toxicity: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole may be toxic to cells at high concentrations, leading to cell death and false results in experiments.
3. Limited solubility: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has limited solubility in aqueous solutions, making it difficult to use in certain experimental systems.
Orientations Futures
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has several potential future directions for scientific research, including but not limited to:
1. Development of ALDH inhibitors: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could serve as a starting point for the development of more potent and selective ALDH inhibitors for use in cancer therapy and other applications.
2. Investigation of ALDH-dependent processes: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could be used to investigate the role of ALDH in various biological processes, such as stem cell self-renewal and differentiation, and embryonic development.
3. Identification of new targets for 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could be used in high-throughput screening assays to identify new targets for the compound, leading to the discovery of new biological pathways and potential drug targets.
4. Development of new experimental systems: 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole could be used to develop new experimental systems for investigating ALDH-dependent processes, such as 3D cell culture models and organoid systems.
Conclusion:
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a valuable tool for investigating various biological processes, including cancer growth and proliferation, stem cell properties, embryonic development, and nervous system function. Its selective inhibition of ALDH makes it a versatile tool for targeting ALDH-dependent processes. However, 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has limitations, including off-target effects, toxicity, and limited solubility. Future research directions for 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole include the development of new ALDH inhibitors, investigation of ALDH-dependent processes, identification of new targets for the compound, and development of new experimental systems.
Méthodes De Synthèse
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole can be synthesized by reacting 2-amino-4,5-diphenyloxazole with 3-diethylamino-1-chloropropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole as the main product.
Propriétés
Numéro CAS |
18471-22-2 |
|---|---|
Nom du produit |
2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole |
Formule moléculaire |
C22H27N3O |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C22H27N3O/c1-3-25(4-2)17-11-16-23-22-24-20(18-12-7-5-8-13-18)21(26-22)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,23,24) |
Clé InChI |
BPGOVPPTXCAFFA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)




![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)


![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
